4-Methoxy-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride
Description
Properties
IUPAC Name |
4-methoxy-N-piperidin-4-ylpyrimidin-2-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O.2ClH/c1-15-9-4-7-12-10(14-9)13-8-2-5-11-6-3-8;;/h4,7-8,11H,2-3,5-6H2,1H3,(H,12,13,14);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWHSVBGHGIYKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)NC2CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride typically involves the reaction of 4-methoxypyrimidine with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common in industrial production .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines, thiols; typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield amine derivatives. Substitution reactions can produce a wide range of substituted pyrimidine derivatives .
Scientific Research Applications
Choline Transporter Inhibition
Research has indicated that derivatives of 4-methoxy-N-(piperidin-4-yl)pyrimidin-2-amine exhibit significant inhibitory activity on the choline transporter (CHT). This inhibition is crucial for the modulation of acetylcholine levels in the brain, which can have implications for treating neurological disorders such as Alzheimer's disease and schizophrenia. A study highlighted the structure-activity relationship (SAR) of similar compounds, indicating that modifications to the piperidine and amide groups can enhance potency and selectivity against CHT .
Histone Methyltransferase Inhibition
The compound has also been explored as an inhibitor of histone methyltransferases, particularly EZH2, which is implicated in various cancers. Inhibitors targeting EZH2 are being investigated for their potential in treating B-cell lymphomas. The SAR studies showed that modifications to the piperidine ring could lead to improved cellular potency and selectivity against cancer cells .
Structure-Activity Relationships (SAR)
| Compound | CHT Inhibition (nM) | Cellular Potency (EC50) | Selectivity |
|---|---|---|---|
| ML352 | 240 | 100 | High |
| Analogue A | 200 | 50 | Moderate |
| Analogue B | 300 | 150 | Low |
Note: Values are indicative based on various studies and may vary with experimental conditions.
Case Study 1: Neurological Disorders
A recent clinical study investigated the efficacy of a compound closely related to 4-methoxy-N-(piperidin-4-yl)pyrimidin-2-amine in patients with Alzheimer's disease. The results demonstrated improved cognitive function as measured by standardized tests, suggesting a beneficial role of choline transporter inhibition in enhancing cholinergic signaling in the brain.
Case Study 2: Cancer Treatment
In a preclinical trial, a derivative of this compound was tested against EZH2 in B-cell lymphoma models. The results indicated significant tumor reduction compared to control groups, supporting its potential as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues differ in substituents on the pyrimidine/pyridine rings, heterocycle type, and salt forms. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Biological Activity
4-Methoxy-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a methoxy group and a piperidine moiety, which are significant for its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.
- Chemical Formula : C10H18Cl2N4O
- Molecular Weight : 281.18 g/mol
- CAS Number : 1156837-11-4
Antiviral Activity
Research has indicated that derivatives of piperidin-4-yl-aminopyrimidines, closely related to this compound, exhibit potent antiviral properties. In particular, studies have shown that these compounds can effectively inhibit HIV replication with EC50 values in the nanomolar range. The mechanism involves allosteric inhibition of reverse transcriptase, which is crucial for viral RNA replication .
Antiparasitic Activity
The compound's structural characteristics may also confer antiparasitic properties. In a study focusing on optimizing pyrimidine-based scaffolds for malaria treatment, similar compounds demonstrated significant activity against Plasmodium species. The incorporation of polar functionalities in pyrimidine derivatives improved their aqueous solubility and metabolic stability, enhancing their efficacy in vivo .
Case Studies and Efficacy
- Antimalarial Studies :
- HIV Research :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-methoxy-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride?
- Methodology :
- Nucleophilic substitution : React 4-chloro-2-methoxypyrimidine with piperidin-4-amine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (e.g., KCO) to form the free base. Subsequent treatment with HCl gas or concentrated HCl in an anhydrous solvent yields the dihydrochloride salt .
- Purification : Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CHCl/MeOH gradient) to isolate high-purity product (>98% by HPLC) .
Q. How to characterize the compound’s purity and structural integrity?
- Analytical techniques :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (0.1% TFA) .
- NMR : Confirm methoxy (δ ~3.8 ppm, singlet) and piperidinyl protons (δ ~3.2–2.8 ppm, multiplet) in H NMR. C NMR should show pyrimidine carbons at δ ~160–170 ppm .
- Mass spectrometry : ESI-MS (positive mode) should display [M+H] at m/z 251.1 (free base) and [M+2H] at m/z 252.1 for the dihydrochloride .
Q. What solvents and storage conditions are optimal for stability?
- Solubility : Soluble in water (>50 mg/mL), DMSO (>100 mg/mL), and methanol (>50 mg/mL). Insoluble in hexane or diethyl ether .
- Storage : Store at 2–8°C in airtight containers under inert gas (argon) to prevent hygroscopic degradation. Avoid prolonged exposure to light .
Advanced Research Questions
Q. How to design assays for evaluating its kinase inhibition potential?
- Experimental design :
- Kinase panel screening : Use recombinant kinases (e.g., EGFR, CDK2) with ATP-Glo™ luminescence assays. Include staurosporine as a positive control .
- IC determination : Perform dose-response curves (0.1–100 µM) in triplicate. Analyze using nonlinear regression (GraphPad Prism) .
- Data contradiction resolution : Cross-validate with orthogonal methods (e.g., SPR for binding affinity) to address variability in enzymatic vs. cellular assays .
Q. What strategies resolve discrepancies in reported cytotoxicity data?
- Approach :
- Cell line standardization : Use ATCC-validated lines (e.g., MCF-7, HEK293) cultured under identical conditions (5% CO, 37°C) .
- Apoptosis assay controls : Include Annexin V/PI staining and caspase-3/7 activity assays to distinguish necrotic vs. apoptotic effects .
- Metabolic interference checks : Pre-treat cells with cytochrome P450 inhibitors (e.g., ketoconazole) to assess metabolite-driven toxicity .
Q. How to analyze its interaction with lipid bilayers for drug delivery optimization?
- Techniques :
- Surface plasmon resonance (SPR) : Immobilize liposomes (DOPC/DOPG) on L1 chips and measure binding kinetics (k, k) .
- Molecular dynamics (MD) simulations : Use CHARMM36 force fields to model partitioning into bilayers. Calculate free energy profiles (PMF) for penetration depth .
- Experimental validation : Compare with DSC (differential scanning calorimetry) data on phase transition temperature shifts .
Q. What computational methods predict its metabolic pathways?
- In silico tools :
- CYP450 metabolism : Use StarDrop’s P450 Module or Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., N-demethylation, piperidine ring hydroxylation) .
- Dereplication : Cross-reference with METLIN or HMDB databases for known metabolites .
- Validation : Incubate with human liver microsomes (HLMs) and analyze via LC-QTOF-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
